molecular formula C10H17N3O2 B2544805 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol CAS No. 1250111-68-2

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

Cat. No.: B2544805
CAS No.: 1250111-68-2
M. Wt: 211.265
InChI Key: MHRDFMVULBQHFO-UHFFFAOYSA-N
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Description

The compound “1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol” is a heterocyclic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . Structures of similar compounds have been studied by single crystal X-ray diffraction method, revealing intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Spectral Analysis

1,3,4-Oxadiazole and its derivatives, including compounds structurally related to 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol, have been synthesized through multiple steps involving the reaction of key precursors like ethyl piperidin-4-carboxylate with various reagents. These compounds' structures were confirmed using spectral data such as 1H-NMR, IR, and mass spectrometry. The synthesis of these compounds has been a subject of interest due to their significant biological activities (Khalid et al., 2016).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria and have shown moderate to potent antibacterial activity. For instance, some derivatives have been found effective against strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) of these compounds indicate their potential as growth inhibitors of various bacterial strains (Kashif Iqbal et al., 2017).

Anticancer Activity

Some derivatives bearing the 1,3,4-oxadiazole and piperidine moiety have been evaluated for their anticancer properties. These compounds have been synthesized and tested against different cancer cell lines, showing promising anticancer activity. For example, certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown significant efficacy as anticancer agents, with some compounds exhibiting low IC50 values, indicating strong anticancer activity relative to known anticancer drugs (A. Rehman et al., 2018).

Enzyme Inhibition

1,3,4-Oxadiazole derivatives have also been investigated for their enzyme inhibition capabilities, which could have implications for treating diseases like Alzheimer’s. Synthesized compounds were screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in the pathogenesis of Alzheimer’s disease. Some compounds have exhibited potential as enzyme inhibitors, suggesting their usefulness as drug candidates for neurodegenerative diseases (A. Rehman et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties . They have shown activity against a variety of pathogens, including bacteria, viruses, and parasites .

Mode of Action

The exact mode of action of This compound It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth or function of the pathogen

Biochemical Pathways

The biochemical pathways affected by This compound 1,2,4-oxadiazoles have been reported to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

The molecular and cellular effects of This compound Based on the reported anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of pathogens at the molecular and cellular levels.

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Given their wide range of biological activities, these compounds could be used in the future in medicine and agriculture .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol are not fully understood due to the limited available data. Compounds with a 1,3,4-oxadiazole core have been reported to exhibit significant acetylcholinesterase inhibitory activity , suggesting potential interactions with enzymes and proteins.

Cellular Effects

The cellular effects of this compound are currently unknown. Other 1,3,4-oxadiazole derivatives have shown significant effects on various types of cells .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The stability and degradation of similar compounds can be studied using various techniques .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Other 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. The synthesis of similar 1,3,4-oxadiazole derivatives involves sequential condensation followed by tandem oxidative cyclization and rearrangement .

Properties

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDFMVULBQHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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